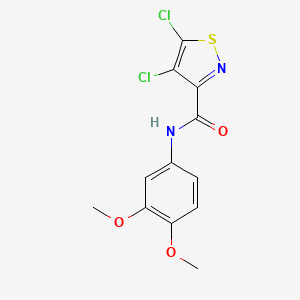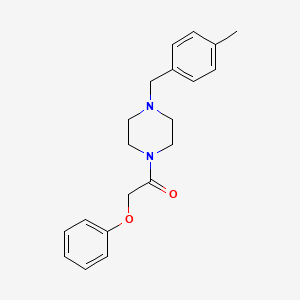
4,5-dichloro-N-(3,4-dimethoxyphenyl)-3-isothiazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-N-(3,4-dimethoxyphenyl)-3-isothiazolecarboxamide, commonly known as DMTI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMTI is a synthetic compound that is widely used in the pharmaceutical industry as a drug discovery tool, and its unique properties make it an ideal candidate for various research applications.
作用機序
The mechanism of action of DMTI involves the inhibition of various enzymes and proteins, including proteases and kinases. DMTI binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMTI are varied and depend on the specific enzyme or protein being targeted. DMTI has been shown to inhibit the growth of various bacteria, making it a potential candidate for the development of new antibiotics. It has also been shown to inhibit the activity of various proteases and kinases, which are involved in a variety of cellular processes.
実験室実験の利点と制限
One of the main advantages of using DMTI in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes it a valuable tool for studying the function of these molecules in various biological processes. However, one limitation of using DMTI is that it can also inhibit the activity of non-targeted enzymes and proteins, leading to unintended effects.
将来の方向性
There are several potential future directions for the use of DMTI in scientific research. One direction is the development of new antibiotics based on DMTI's ability to inhibit bacterial growth. Another direction is the use of DMTI in the development of new cancer treatments, as it has been shown to inhibit the activity of various kinases that are involved in cancer cell growth. Additionally, DMTI could be used to study the function of specific enzymes and proteins in various biological processes, leading to a better understanding of these processes and potential new drug targets.
合成法
The synthesis of DMTI involves the reaction of 3,4-dimethoxyaniline with thionyl chloride to form 3,4-dimethoxyphenyl isothiocyanate, which is then reacted with 4,5-dichloro-1,2-dithiol-3-one to form DMTI. The synthesis of DMTI is a relatively simple process, and the compound can be produced in large quantities with high purity.
科学的研究の応用
DMTI has been extensively used in the field of medicinal chemistry as a drug discovery tool. It has been shown to inhibit the activity of various enzymes and proteins, making it a potential candidate for the development of new drugs. DMTI has also been used in the development of new antibiotics, as it has been shown to inhibit the growth of various bacteria.
特性
IUPAC Name |
4,5-dichloro-N-(3,4-dimethoxyphenyl)-1,2-thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3S/c1-18-7-4-3-6(5-8(7)19-2)15-12(17)10-9(13)11(14)20-16-10/h3-5H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULNJAJPTMCOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NSC(=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![(1-benzyl-4-piperidinyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5781840.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)
![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)

